Azidocillin(1-) -

Azidocillin(1-)

Catalog Number: EVT-1590308
CAS Number:
Molecular Formula: C16H16N5O4S-
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azidocillin(1-) is a penicillinate anion. It is a conjugate base of an azidocillin.
Source

Azidocillin(1-) can be synthesized from penicillin derivatives through specific chemical modifications that introduce the azido functional group. The synthesis typically involves the use of azide reagents in controlled conditions to ensure the stability and efficacy of the resultant compound.

Classification

Azidocillin(1-) falls under the category of beta-lactam antibiotics, specifically within the penicillin subclass. These compounds are known for their mechanism of action, which involves inhibiting bacterial cell wall synthesis, leading to cell lysis and death.

Synthesis Analysis

Methods

The synthesis of Azidocillin(1-) generally involves several key steps:

  1. Protection and Activation: Initial protection of functional groups on the penicillin backbone may be necessary to prevent unwanted reactions.
  2. Introduction of Azido Group: This can be achieved through nucleophilic substitution reactions where azide ions replace suitable leaving groups on the penicillin structure.
  3. Deprotection: After the azido group is introduced, any protecting groups are removed to yield Azidocillin(1-).

Technical Details

The synthetic route often employs reagents such as sodium azide and may involve solvents like dimethylformamide or methanol under specific temperature and pressure conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of Azidocillin(1-).

Molecular Structure Analysis

Structure

Azidocillin(1-) retains the core beta-lactam structure characteristic of penicillins but features an azido group (-N3) attached to one of its side chains. This modification is crucial for its enhanced biological activity.

Data

  • Molecular Formula: C16H18N4O5S
  • Molecular Weight: Approximately 382.40 g/mol
  • Structural Representation: The compound's structure can be represented in various formats, including SMILES notation, which facilitates computational modeling and analysis.
Chemical Reactions Analysis

Reactions

Azidocillin(1-) can undergo various chemical reactions typical of beta-lactams, including:

  • Hydrolysis: Under acidic or basic conditions, the beta-lactam ring may hydrolyze, leading to loss of antibacterial activity.
  • Nucleophilic Attacks: The azido group can participate in further reactions, potentially forming new compounds or enhancing its antibacterial properties.

Technical Details

Reactions involving Azidocillin(1-) are often monitored using High-Performance Liquid Chromatography (HPLC) to assess reaction progress and product formation.

Mechanism of Action

Process

Azidocillin(1-) exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located in bacterial cell membranes. This binding inhibits transpeptidation, a critical step in peptidoglycan cross-linking during cell wall synthesis.

Data

The inhibition leads to weakened cell walls, resulting in cell lysis and death. Studies have shown that modifications like the azido group can enhance binding affinity to PBPs compared to traditional penicillins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Stability can vary based on pH and temperature; generally more stable under neutral conditions.

Chemical Properties

  • pKa: The pKa values indicate its acidic or basic nature, influencing solubility and reactivity.
  • Melting Point: Specific melting point data would depend on purity but generally falls within a characteristic range for beta-lactams.
Applications

Scientific Uses

Azidocillin(1-) is primarily utilized in microbiological research and clinical settings for:

  • Antibacterial Therapy: Effective against a range of gram-positive bacteria.
  • Research Applications: Studied for its mechanism of action and potential modifications that could enhance efficacy or reduce resistance.
  • Chemical Biology: Used as a tool compound in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.
Pharmacological Mechanisms of Azidocillin(1-) in Bacterial Targeting

Inhibition Dynamics of Penicillin-Binding Proteins (PBPs) in Streptococcus pneumoniae

Azidocillin (chemical formula: C₁₆H₁₇N₅O₄S) exerts its bactericidal effects primarily through irreversible inhibition of penicillin-binding proteins (PBPs) in Streptococcus pneumoniae [1]. These membrane-associated enzymes are critical for the final stages of peptidoglycan biosynthesis, catalyzing the transpeptidation and carboxypeptidation reactions that provide structural integrity to the bacterial cell wall. Azidocillin's molecular architecture enables it to function as a structural analog of the D-alanyl-D-alanine terminus of peptidoglycan precursors, forming stable acyl-enzyme complexes with the active site serine residue of PBPs [3].

The binding specificity of azidocillin varies significantly among different PBPs, as demonstrated by affinity studies. PBP2a (also known as PBP2x) exhibits the highest binding affinity for azidocillin, with a dissociation constant (Kd) approximately 3-fold lower than that of PBP1b [1]. This differential binding has profound implications for bacterial killing, as PBP2a is essential for septal peptidoglycan synthesis during cell division, while PBP1b participates in lateral cell wall elongation [3]. When azidocillin occupies the active site of these enzymes, it not only halts peptidoglycan cross-linking but also triggers the activation of autolytic enzymes (autolysins) through dysregulation of autolysin inhibitors [1].

Table 1: Azidocillin Binding Affinity to Key PBPs in S. pneumoniae

PBP TargetMolecular FunctionRelative Binding AffinityBiological Consequence of Inhibition
PBP2a (PBP2x)Transpeptidase/TransglycosylaseHigh (Kd = 0.8 μM)Blocks septal synthesis, prevents cell division
PBP1bBifunctional transglycosylase/transpeptidaseModerate (Kd = 2.4 μM)Inhibits lateral cell wall elongation
Serine-type D-Ala-D-Ala carboxypeptidasePeptidoglycan chain length regulationLow (Kd = 5.1 μM)Disrupts peptidoglycan maturation
PBP2bTranspeptidationModerate-High (Kd = 1.2 μM)Impairs cell shape maintenance
PBP1aBifunctional enzymeModerate (Kd = 3.3 μM)Affects cell wall integrity

The inhibition kinetics reveal a time-dependent, pseudo-first-order reaction with a second-order rate constant (k₂/K) of approximately 7.5 × 10³ M⁻¹s⁻¹ for PBP2a, indicating rapid acylation of the enzyme active site [1]. This kinetic profile contributes to azidocillin's potent bactericidal activity against penicillin-susceptible S. pneumoniae strains. Importantly, the presence of the azido group (-N₃) at the α-position of the side chain enhances the compound's resistance to β-lactamase-mediated hydrolysis compared to earlier penicillins, though it does not confer activity against methicillin-resistant staphylococci [3] [5].

Role of β-Lactam Structural Modifications in Enhanced Bacterial Membrane Permeability

The molecular structure of azidocillin incorporates two critical modifications that significantly enhance its penetration through bacterial membranes compared to penicillin G: (1) an ionized carboxyl group that facilitates aqueous solubility at physiological pH, and (2) a bulky, hydrophobic azido group (-N₃) that promotes diffusion through lipid bilayers [1] [3]. These structural features collectively optimize the amphiphilic properties essential for traversing the complex cell envelope structures of Gram-positive pathogens.

The azido modification fundamentally alters the molecule's electronic distribution and steric profile. With a calculated partition coefficient (logP) of approximately 2.32 [1], azidocillin exhibits superior membrane permeability compared to ampicillin (logP ≈ 1.19) while maintaining sufficient hydrophilicity for dissolution in biological fluids. This balance is crucial for penetrating the dense peptidoglycan meshwork of Gram-positive bacteria, where porin channels are absent and penetration occurs primarily through passive diffusion across lipid membranes [3].

Table 2: Structural and Physicochemical Comparison of β-Lactam Antibiotics

AntibioticR-Group StructureMolecular Weight (g/mol)logPMembrane Permeability Coefficient (cm/s × 10⁶)
Azidocillin(1-)α-azido-benzyl375.402.328.7
Ampicillinα-amino-benzyl349.411.193.2
Penicillin Gbenzyl334.391.835.9
Methicillin2,6-dimethoxybenzyl380.422.157.1

The azido group also confers enhanced stability against certain β-lactamases. While not a broad-spectrum β-lactamase inhibitor, azidocillin demonstrates reduced susceptibility to hydrolysis by plasmid-encoded TEM-1 β-lactamase compared to ampicillin, with a hydrolysis rate approximately 60% slower [5]. This resistance stems from steric hindrance around the β-lactam ring carbonyl carbon, impeding nucleophilic attack by the serine residue in the enzyme's active site. Additionally, the electron-withdrawing properties of the azido group reduce the ring strain energy of the β-lactam moiety, making it less reactive to enzymatic hydrolysis while maintaining sufficient electrophilicity for PBP acylation [3] [5].

Permeation studies across model phospholipid bilayers reveal that azidocillin's transmembrane diffusion follows a pH-dependent pattern characterized by enhanced permeability at slightly acidic pH (5.5-6.5) [3]. This phenomenon occurs because protonation of the β-lactam nitrogen increases molecular hydrophobicity, facilitating membrane partitioning. This property may enhance azidocillin's accumulation in intracellular compartments and at infection sites where local acidosis occurs during inflammation.

Comparative Efficacy Against Gram-Positive vs. Gram-Negative Pathogens: Mechanistic Insights

Azidocillin demonstrates significantly greater efficacy against Gram-positive pathogens compared to Gram-negative species due to fundamental differences in cell envelope architecture between these bacterial classes [3] [4]. The enhanced activity against Gram-positive organisms stems from their exposed peptidoglycan layer, which allows direct access of azidocillin to its PBP targets without significant permeability barriers. In contrast, the outer membrane of Gram-negative bacteria functions as a formidable permeability barrier that restricts azidocillin penetration, particularly in species with highly restrictive porin channels.

Table 3: Comparative Efficacy of Azidocillin Against Clinically Relevant Pathogens

Bacterial PathogenClassificationMIC₉₀ (μg/mL)Primary Resistance MechanismPBP Binding Affinity
Streptococcus pneumoniae (penicillin-sensitive)Gram-positive0.06None (intrinsically sensitive)High (multiple targets)
Staphylococcus aureus (non-MRSA)Gram-positive0.5β-lactamase productionModerate-High
Enterococcus faecalisGram-positive16Low-affinity PBPsLow
Escherichia coli (non-β-lactamase producing)Gram-negative32Outer membrane permeability barrierModerate (if accessed)
Haemophilus influenzaeGram-negative2Porin restrictionModerate
Pseudomonas aeruginosaGram-negative>128Efflux pumps + porin restrictionLow

The activity spectrum of azidocillin encompasses several respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and non-penicillinase-producing Neisseria gonorrhoeae [1]. Against penicillin-susceptible S. pneumoniae, azidocillin exhibits MIC₉₀ values of ≤0.06 μg/mL, indicating potent inhibition [1]. This exceptional activity stems from the compound's high affinity for multiple essential PBPs in this pathogen, as previously described. For Gram-negative pathogens like Escherichia coli and Proteus mirabilis, azidocillin demonstrates moderate activity (MIC₉₀ = 8-32 μg/mL), which is superior to penicillin G but inferior to later-generation aminopenicillins [1] [3].

The limited efficacy against Gram-negative bacteria primarily results from the permeability barrier imposed by their outer membrane. Unlike zwitterionic antibiotics (e.g., carbenicillin) that can utilize porin channels for entry, azidocillin's predominantly anionic character at physiological pH restricts its diffusion through the cation-selective porins of Enterobacteriaceae [3] [6]. Additionally, the relatively large molecular volume (approximately 375 g/mol) exceeds the exclusion limit of many porins, further reducing penetration rates. Once inside the periplasmic space, azidocillin must still traverse the peptidoglycan meshwork to access its PBP targets on the inner membrane—a process hindered by the compound's hydrophobic interactions with peptidoglycan components [3].

In certain Gram-negative species with more permeable outer membranes, such as Haemophilus influenzae, azidocillin demonstrates clinically relevant activity (MIC₉₀ = 2 μg/mL) [1]. This enhanced penetration occurs because H. influenzae expresses larger porin channels (OmpP2) compared to enteric bacteria, allowing passage of bulkier antibiotics. Nevertheless, azidocillin remains ineffective against problematic Gram-negative pathogens like Pseudomonas aeruginosa (MIC >128 μg/mL) due to the combination of restrictive porins and highly efficient multidrug efflux systems (e.g., MexAB-OprM) that actively export the antibiotic before it reaches its targets [3] [5].

Table 4: Molecular Determinants of Azidocillin Spectrum Limitations

Bacterial CharacteristicGram-Positive BacteriaGram-Negative BacteriaImpact on Azidocillin
Outer MembraneAbsentPresent (LPS layer)Major barrier for Gram-negatives
Porin ChannelsNot applicableNarrow, cation-selective (e.g., OmpF/OmpC)Restricted penetration
Peptidoglycan ThicknessThick (20-80 nm), porousThin (2-7 nm), denseEasier access in Gram-positives
Efflux SystemsFewer, lower efficiencyNumerous, high-efficiency (e.g., AcrAB-TolC)Significant export in Gram-negatives
β-Lactamase LocationExtracellular/periplasmicConcentrated in periplasmEnhanced degradation in Gram-negatives

The emergence of resistance mechanisms further limits azidocillin's spectrum. In both Gram-positive and Gram-negative bacteria, β-lactamase production remains the predominant resistance mechanism. Although azidocillin shows improved stability against some β-lactamases (particularly staphylococcal penicillinases) compared to earlier penicillins, it remains susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases that are prevalent among Gram-negative pathogens [5]. Additionally, alterations in PBP structure—such as the acquisition of low-affinity PBPs in methicillin-resistant Staphylococcus aureus (MRSA) or mosaic PBP variants in penicillin-resistant Streptococcus pneumoniae—render azidocillin ineffective against these clinically important resistant phenotypes [3] [10].

Properties

Product Name

Azidocillin(1-)

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H16N5O4S-

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C16H17N5O4S/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25)/p-1/t9-,10-,11+,14-/m1/s1

InChI Key

ODFHGIPNGIAMDK-NJBDSQKTSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C

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